Cas no 92175-89-8 (Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]-)

Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]- is a specialized organic compound featuring a phenol core substituted with an imino-methyl group linked to a 3,5-bis(trifluoromethyl)phenyl moiety. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, making it valuable in applications requiring strong electrophilic or Lewis acid characteristics. This compound is particularly useful in coordination chemistry, catalysis, and as a precursor for synthesizing advanced ligands or fluorinated materials. Its structural rigidity and fluorinated aromatic system contribute to thermal and chemical stability, suitable for high-performance applications. The compound’s reactivity and selectivity make it a candidate for research in asymmetric synthesis and organometallic chemistry.
Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]- structure
92175-89-8 structure
Product Name:Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]-
CAS No:92175-89-8
MF:C15H9F6NO
MW:333.228484869003
CID:4322333
PubChem ID:641191
Update Time:2025-05-25

Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]-
    • 2-[(1E)-{[3,5-bis(trifluoromethyl)phenyl]imino}methyl]phenol
    • AKOS024335506
    • 92175-89-8
    • HMS549F05
    • alpha-(3,5-bis(trifluoromethyl)phenylimino)-o-cresol
    • 2-((E)-{[3,5-bis(trifluoromethyl)phenyl]imino}methyl)phenol
    • 665-962-1
    • 2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol
    • 2-({[3,5-di(trifluoromethyl)phenyl]imino}methyl)phenol
    • Maybridge1_002755
    • CDS1_000467
    • DivK1c_001507
    • (e)-2-[(3,5-bis(trifluoromethyl)phenylimino)methyl]phenol
    • N-[3,5-bis(trifluoromethyl)benzene]-salicylaldimine
    • Inchi: 1S/C15H9F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-12(6-10)22-8-9-3-1-2-4-13(9)23/h1-8,23H/b22-8+
    • InChI Key: MQODJDYFSNBBDJ-GZIVZEMBSA-N
    • SMILES: C1(O)=CC=CC=C1/C=N/C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 333.05883288Da
  • Monoisotopic Mass: 333.05883288Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 32.6Ų

Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S649333-250MG
92175-89-8
¥147.39 2022-12-08

Additional information on Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]-

Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]-: A Comprehensive Overview

The compound Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]- (CAS No. 92175-89-8) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a phenol group substituted at the 2-position with an imino-methyl group derived from a 3,5-bis(trifluoromethyl)phenyl moiety. The presence of trifluoromethyl groups in the structure imparts distinct electronic and steric properties, making this compound a valuable tool in modern chemical synthesis and research.

Recent advancements in synthetic chemistry have highlighted the importance of trifluoromethyl-substituted aromatic compounds in the development of novel materials and pharmaceutical agents. The 3,5-bis(trifluoromethyl)phenyl group in this compound is particularly notable for its ability to stabilize adjacent functional groups through resonance effects and steric hindrance. This makes Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]- a promising candidate for applications in drug design, where precise control over molecular interactions is critical.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent imination reactions. The use of trifluoromethyl-substituted aromatic rings as intermediates has been shown to enhance the reactivity and selectivity of these reactions, as demonstrated in recent studies published in leading chemistry journals. These findings underscore the versatility of trifluoromethyl-containing compounds in modern organic synthesis.

One of the most intriguing aspects of Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]- is its potential role in the development of advanced materials with tailored electronic properties. The imino-methyl group serves as a versatile linker that can be further functionalized to create cross-conjugated systems or self-assembled monolayers. Such systems have shown promise in applications ranging from organic electronics to sensors and catalysis.

Moreover, the compound's stability under various reaction conditions has been extensively studied. Researchers have reported that the trifluoromethyl groups not only enhance thermal stability but also provide resistance to oxidation and other forms of chemical degradation. These properties make Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]- an attractive candidate for use in high-performance materials exposed to harsh environmental conditions.

Another area where this compound has garnered significant attention is its potential use in medicinal chemistry. The combination of phenolic hydroxyl groups and trifluoromethyl substituents creates a unique pharmacophore that can interact with biological targets such as enzymes and receptors. Recent studies have explored its role as a lead compound in the development of new drug candidates for treating various diseases, including cancer and neurodegenerative disorders.

In conclusion, Phenol, 2-[[[3,5-bis(trifluoromethyl)phenyl]imino]methyl]- (CAS No. 92175-89-8) stands out as a versatile and multifunctional compound with wide-ranging applications across diverse fields. Its unique structure, enhanced by the presence of trifluoromethyl groups and an imino-methyl linker, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new properties and applications for this compound, its significance in the chemical sciences is expected to grow further.

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